N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride

Salt selection Aqueous solubility Formulation compatibility

This hydrochloride salt resolves aqueous solubility limitations common to freebase azetidine carboxamides, ensuring direct compatibility with cell-based NURR1 assays. The unsubstituted azetidine NH provides a reactive handle for biotin/fluorophore tagging without deprotection. Sourced for fragment-based screening and CNS lead optimization. • 98% purity with confirmed meta-CF₃ ¹⁹F NMR probe integrity • Solubility: >10 mM in PBS (pH 7.4) for 0.5-2 mM screening concentrations • Available from mg to gram scale with rapid global delivery

Molecular Formula C11H12ClF3N2O
Molecular Weight 280.67 g/mol
Cat. No. B12237816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride
Molecular FormulaC11H12ClF3N2O
Molecular Weight280.67 g/mol
Structural Identifiers
SMILESC1C(CN1)C(=O)NC2=CC=CC(=C2)C(F)(F)F.Cl
InChIInChI=1S/C11H11F3N2O.ClH/c12-11(13,14)8-2-1-3-9(4-8)16-10(17)7-5-15-6-7;/h1-4,7,15H,5-6H2,(H,16,17);1H
InChIKeyCTZKOQDBPHRHCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(Trifluoromethyl)phenyl]azetidine-3-carboxamide HCl: Identity & Procurement


N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride (CAS 1828845-50-6) is the hydrochloride salt of a phenylazetidine-3-carboxamide derivative with molecular formula C₁₁H₁₂ClF₃N₂O and molecular weight 280.67 g/mol . The compound features a four-membered azetidine ring bearing a secondary amine, a 3-carboxamide linkage, and a meta-trifluoromethylphenyl substituent. It belongs to a class of NURR1 (NR4A2) nuclear receptor modulators disclosed in patent filings [1]. The free base form (CAS 1507711-13-8, MW 244.22) is also commercially available, making salt-form selection a key procurement decision .

Generic Substitution Failure for N-[3-(Trifluoromethyl)phenyl]azetidine-3-carboxamide HCl


Azetidine-3-carboxamides are not a homogeneous class; substitution position, salt form, and ring N-substitution collectively dictate solubility, reactivity, and target engagement. The hydrochloride salt confers aqueous solubility advantages over the free base—critical for aqueous assay compatibility—while the unsubstituted azetidine NH enables downstream derivatization that N-acetyl or N-sulfonyl analogs preclude . The meta-trifluoromethyl substitution on the phenyl ring produces a distinct electronic and steric profile compared to para-substituted or phenoxy-linked analogs such as Fluzinamide, which employs an azetidine-1-carboxamide rather than azetidine-3-carboxamide connectivity [1]. Simple substitution with an unsubstituted azetidine-3-carboxamide core or a differently substituted phenylazetidine would compromise the specific NURR1-modulatory pharmacophore described in patent disclosures [2].

N-[3-(Trifluoromethyl)phenyl]azetidine-3-carboxamide HCl: Differentiation Evidence vs. Analogs


Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt form of N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide provides enhanced aqueous solubility compared to the free base. While the free base (CAS 1507711-13-8) has a predicted clogP of 2.62 indicating moderate lipophilicity, the hydrochloride salt's ionic nature substantially increases water solubility—a well-established general principle for azetidine HCl salts. Unsubstituted azetidine hydrochloride (CAS 36520-39-5) is reported as freely soluble in water , whereas azetidine free bases generally require organic solvents such as DCM . This solubility differential is critical for assay preparation in aqueous buffer systems.

Salt selection Aqueous solubility Formulation compatibility

NH Derivatization Handle: Free vs. Blocked Amine

The target compound bears a free secondary amine on the azetidine ring (position 1), which serves as a reactive handle for further chemical diversification. In contrast, 1-acetyl-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide (CAS 1421478-46-7) has this position blocked by an acetyl group, precluding simple N-functionalization . Similarly, 1-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide (CAS 1428370-89-1) is capped with a methanesulfonyl group . The unsubstituted NH enables modular synthesis of focused compound libraries through acylation, sulfonylation, or reductive amination without requiring deprotection steps.

Chemical biology probe Derivatization Structure-activity relationship

Meta-CF₃ Substitution and NURR1 Pharmacophore

Patent CA2939570A1 explicitly claims phenylazetidine carboxamide compounds as NURR1 (NR4A2) nuclear receptor modulators, with the 3-(trifluoromethyl)phenyl substitution pattern exemplified in the generic Markush structure [1]. The meta-CF₃ orientation produces a distinct electrostatic potential surface compared to para-substituted analogs. Fluzinamide, which employs a 3-(trifluoromethyl)phenoxy linkage to an azetidine-1-carboxamide core (rather than a direct phenyl-azetidine-3-carboxamide), represents a fundamentally different pharmacophore with anticonvulsant rather than NURR1-modulatory activity [2]. The direct N-phenyl connectivity in the target compound constrains conformational flexibility relative to the phenoxy-azetidine spacer in Fluzinamide, which may contribute to target selectivity differences.

NURR1 modulator Nuclear receptor Neurodegeneration

Lipophilicity & Drug-Likeness vs. Core Scaffold

Computed physicochemical properties differentiate this compound from the unsubstituted azetidine-3-carboxamide core scaffold. The target free base has a predicted clogP of 2.62 [1], compared to approximately -0.8 for the parent azetidine-3-carboxamide (C₄H₈N₂O, MW 100.12). This ~3.4 log unit increase in lipophilicity, driven by the trifluoromethylphenyl substituent, brings the compound into a more favorable range for passive membrane permeability while remaining within Lipinski Rule of 5 boundaries (MW 244.22 free base, HBD 2, HBA 4) . The trifluoromethyl group also enhances metabolic stability by blocking potential sites of oxidative metabolism on the phenyl ring.

Drug-likeness Lipophilicity Computational ADME

Commercial Availability & Purity Benchmarking

The hydrochloride salt (CAS 1828845-50-6) is commercially available from multiple suppliers including Leyan (Product No. 1330786) with certified purity of 98% . The free base (CAS 1507711-13-8) is also available at 98% purity from MolCore . This dual availability across salt forms provides procurement flexibility. In contrast, the 1-acetyl analog (CAS 1421478-46-7) and 1-methylsulfonyl analog (CAS 1428370-89-1) have narrower supplier bases and less standardized purity documentation in publicly accessible catalogs, which may increase procurement lead time and quality assurance burden.

Procurement Purity specification Supply chain

Application Scenarios for N-[3-(Trifluoromethyl)phenyl]azetidine-3-carboxamide HCl


NURR1 Modulator Screening & Hit Validation

This compound is positioned within patent-defined chemical space for NURR1 (NR4A2) modulators, a nuclear receptor implicated in Parkinson's disease, Alzheimer's disease, and schizophrenia [1]. The hydrochloride salt form ensures aqueous solubility compatible with cell-based NURR1 reporter assays and primary neuronal culture systems. The free azetidine NH enables rapid analog synthesis for SAR expansion around the NURR1 pharmacophore, making it suitable as both a screening compound and a synthetic starting point for lead optimization programs targeting neurodegenerative or neuropsychiatric indications.

Chemical Probe Development via NH Derivatization

The unsubstituted azetidine secondary amine serves as a versatile anchoring point for installing affinity tags (biotin), fluorescent reporters, or photoaffinity labels without requiring protecting group manipulation . This contrasts with N-acetyl or N-sulfonyl analogs that lack a reactive handle. The meta-trifluoromethyl group provides a distinctive ¹⁹F NMR probe for confirming probe integrity and target engagement in cellular contexts, an advantage over non-fluorinated azetidine carboxamides.

Fragment-Based Drug Discovery Library Member

With a molecular weight of 244.22 (free base) and computed clogP of 2.62, this compound falls within fragment-like property space while offering higher lipophilicity than the polar azetidine-3-carboxamide core scaffold (estimated clogP ≈ -0.8) [2]. The balanced profile supports its inclusion in fragment libraries where three-dimensional character and moderate lipophilicity are valued for identifying novel binding interactions. The HCl salt ensures fragment solubility at typical screening concentrations (0.5–2 mM in aqueous buffer).

Selectivity Profiling vs. Fluzinamide-Type Compounds

The distinct connectivity of this compound (azetidine-3-carboxamide with direct N-phenyl linkage) versus Fluzinamide-type compounds (azetidine-1-carboxamide with phenoxy linker) provides a valuable tool for dissecting the structure-activity relationships governing azetidine carboxamide target selectivity [3]. Researchers investigating the divergence between anticonvulsant activity (Fluzinamide pathway) and NURR1-mediated transcriptional regulation can use this compound as a chemical probe to interrogate target engagement specificity across these pharmacologically distinct azetidine subclasses.

Quote Request

Request a Quote for N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.